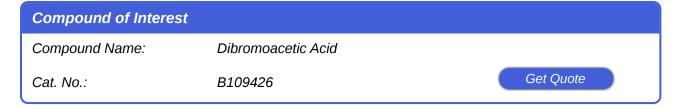


An In-depth Technical Guide to Dibromoacetic Acid

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dibromoacetic acid (DBAA) is a haloacetic acid that has garnered significant attention in the scientific community, primarily as a disinfection byproduct in drinking water.[1][2] However, its utility extends beyond environmental science into the realm of chemical synthesis and biomedical research. As a reactive chemical intermediate, **dibromoacetic acid** serves as a valuable building block in organic synthesis. This guide provides a comprehensive overview of its chemical and physical properties, synthesis and analytical methodologies, and its known interactions with biological signaling pathways.

Chemical and Physical Properties

Dibromoacetic acid is a hygroscopic, crystalline solid that is highly soluble in water and polar organic solvents.[3][4][5] A summary of its key chemical and physical properties is presented in Table 1.

Table 1: Chemical and Physical Properties of Dibromoacetic Acid



Property	Value	Reference(s)
CAS Number	631-64-1	[2]
Alternate CAS Number	10024-50-7	[6]
Molecular Formula	C2H2Br2O2	[5]
Molecular Weight	217.84 g/mol	[2][5]
IUPAC Name	2,2-dibromoacetic acid	[2]
Synonyms	Dibromoacetate, DBAA, 2,2-dibromoethanoic acid	[2]
Appearance	White to off-white hygroscopic crystals	[3][5]
Melting Point	32-38 °C	[5]
Boiling Point	128-130 °C at 16 mmHg	[5]
Density	2.382 g/mL at 25 °C	[5]
рКа	1.39 - 1.48	[3][5][7]
Solubility	Very soluble in water, ethanol, and diethyl ether.	[3][4]

Synthesis and Analytical Protocols Synthesis of Dibromoacetic Acid

The synthesis of **dibromoacetic acid** is most commonly achieved through the Hell-Volhard-Zelinsky (HVZ) reaction, which involves the α -bromination of a carboxylic acid.[8] The following protocol is adapted from established procedures for α -bromination.

Experimental Protocol: Hell-Volhard-Zelinsky Bromination

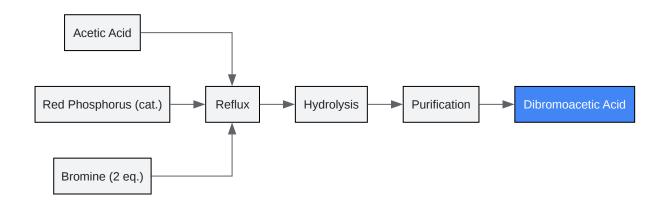
- Materials:
 - Acetic acid



- Red phosphorus (catalytic amount)
- Bromine
- Water
- Procedure:
 - In a round-bottom flask equipped with a reflux condenser and a dropping funnel, a mixture of acetic acid and a catalytic amount of red phosphorus is prepared.
 - The mixture is heated to reflux.
 - Bromine is added dropwise from the dropping funnel. The amount of bromine should be at least two molar equivalents to the acetic acid to achieve dibromination.
 - The reaction is initiated by the in situ formation of phosphorus tribromide (PBr₃), which catalyzes the bromination.
 - After the addition of bromine is complete, the reaction mixture is refluxed until the color of bromine disappears, indicating the completion of the reaction.
 - The reaction mixture is then cooled, and the crude dibromoacetyl bromide is hydrolyzed by the slow addition of water to yield **dibromoacetic acid**.
 - The product is then purified by distillation under reduced pressure.

Workflow for Hell-Volhard-Zelinsky Synthesis of Dibromoacetic Acid





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Caption: Workflow for the synthesis of **dibromoacetic acid** via the Hell-Volhard-Zelinsky reaction.

Analytical Methods

High-Performance Liquid Chromatography (HPLC) is a common and effective method for the analysis of **dibromoacetic acid**.

Experimental Protocol: HPLC Analysis of Dibromoacetic Acid

- Method 1: Reversed-Phase HPLC
 - Column: C18 column (e.g., 4.6 x 150 mm, 5 μm)
 - Mobile Phase: A mixture of acetonitrile and water with an acidic modifier such as phosphoric acid or formic acid (for MS compatibility).
 - Flow Rate: 1.0 mL/min
 - o Detection: UV at 210 nm
- Method 2: Ion-Exchange Chromatography
 - Column: Anion exchange column



• Eluent: Ammonium acetate buffer with an acetonitrile gradient.

Flow Rate: 0.2 mL/min

Detection: UV at 210 nm or Mass Spectrometry (MS)

Applications in Drug Development

Dibromoacetic acid and its derivatives are valuable reagents in pharmaceutical synthesis. While direct incorporation of the **dibromoacetic acid** moiety into final drug products is less common, it serves as a versatile building block. For instance, bromoacetic anhydride, a derivative of bromoacetic acid, is utilized in the construction of linkers for antibody-drug conjugates (ADCs), a class of targeted cancer therapies.[10] The high reactivity of the bromine atoms allows for facile nucleophilic substitution, making it a useful intermediate for introducing specific functional groups into complex molecules.

Interaction with Biological Signaling Pathways

Dibromoacetic acid has been shown to exert toxicity through its interaction with specific cellular signaling pathways, leading to outcomes such as hepatotoxicity and immunotoxicity.

Toll-Like Receptor 4 (TLR4) Signaling Pathway

Dibromoacetic acid can induce hepatotoxicity by activating the Toll-like receptor 4 (TLR4) signaling pathway. This activation leads to a downstream cascade that results in inflammation and liver damage.

Experimental Protocol: Western Blot for TLR4 Pathway Proteins

- Sample Preparation: Liver tissue or hepatocytes are homogenized in lysis buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
- SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
- Blocking and Antibody Incubation: The membrane is blocked with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. The membrane is then incubated with primary

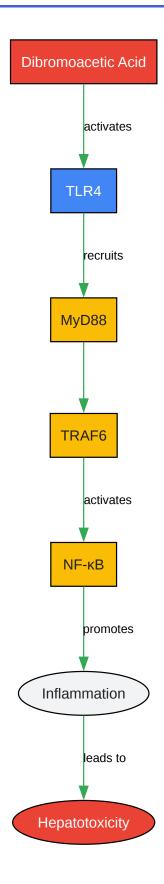


antibodies against TLR4, MyD88, TRAF6, and NF-kB p65 overnight at 4°C.

Secondary Antibody and Detection: After washing, the membrane is incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[11][12]

Dibromoacetic Acid-Induced TLR4 Signaling Pathway





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Caption: Activation of the TLR4 signaling pathway by **dibromoacetic acid**, leading to hepatotoxicity.

Fas/FasL Signaling Pathway

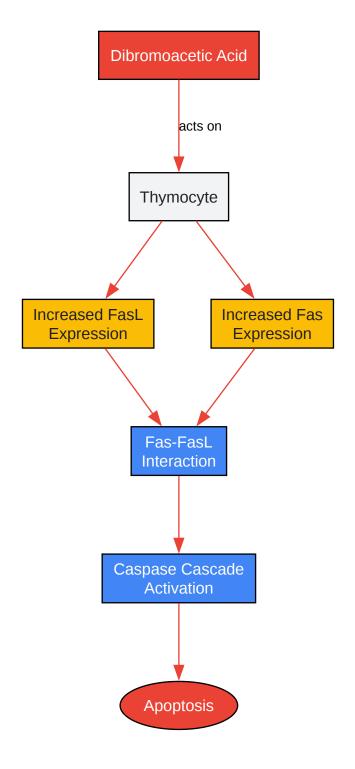
Dibromoacetic acid has been demonstrated to induce apoptosis in thymocytes by upregulating the expression of Fas and its ligand (FasL).[13] This interaction triggers the extrinsic apoptosis pathway.

Experimental Protocol: Fas/FasL Apoptosis Assay

- Cell Culture and Treatment: Thymocytes are cultured in appropriate media and treated with varying concentrations of dibromoacetic acid for a specified time.
- Flow Cytometry for Fas/FasL Expression: Cells are stained with fluorescently labeled antibodies specific for Fas and FasL and analyzed by flow cytometry to quantify their surface expression.
- Apoptosis Detection: Apoptosis can be measured using an Annexin V/Propidium Iodide (PI) staining kit and flow cytometry. Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells.
- ELISA for Soluble FasL: The concentration of soluble FasL in the cell culture supernatant can be quantified using a sandwich ELISA kit.[5]

Dibromoacetic Acid-Induced Fas/FasL Apoptotic Pathway





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Caption: Induction of thymocyte apoptosis by **dibromoacetic acid** through the Fas/FasL pathway.

Toxicity Profile



Dibromoacetic acid is classified as a harmful and corrosive substance.[14] Acute and chronic exposure can lead to various adverse health effects. A summary of its toxicity data is presented in Table 2.

Table 2: Toxicity Data for Dibromoacetic Acid

Parameter	Species	Route	Value	Reference(s)
LD50	Rat	Oral	1737 mg/kg	[11][14]
LD50	Rat	Dermal	1100 mg/kg	[14]
LC50	Rat	Inhalation	1.5 mg/L (4 h)	[14]

Conclusion

Dibromoacetic acid is a compound of significant interest to researchers in environmental science, toxicology, and synthetic chemistry. Its role as a disinfection byproduct necessitates a thorough understanding of its toxicological profile and its interactions with biological systems. For synthetic and medicinal chemists, its reactivity provides opportunities for the development of novel compounds. This guide has provided a comprehensive overview of the key technical aspects of **dibromoacetic acid** to support ongoing research and development efforts.

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References

- 1. DIBROMOACETIC ACID Some Chemicals Present in Industrial and Consumer Products, Food and Drinking-Water NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Dibromoacetic Acid | C2H2Br2O2 | CID 12433 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Fas Pathway | Thermo Fisher Scientific JP [thermofisher.com]

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- 5. The Role of Fas-FasL Signaling Pathway in Induction of Apoptosis in Patients with Sulfur Mustard-Induced Chronic Bronchiolitis PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. Bromoacetic acid Wikipedia [en.wikipedia.org]
- 9. Fas/Fas Ligand–mediated Apoptosis in Different Cell Lineages and Functional Compartments of Human Lymph Nodes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Bromoacetic anhydride | 13094-51-4 | Benchchem [benchchem.com]
- 11. Western blot analysis of TLR4 and nucleus NF-kB [bio-protocol.org]
- 12. 2.8. Western Blot Analysis of the Protein Expression of TLR4 and the NF-κB Pathway [bio-protocol.org]
- 13. Human FASL(Factor Related Apoptosis Ligand) ELISA Kit FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 14. A rapid ex vivo clinical diagnostic assay for Fas receptor-induced T lymphocyte apoptosis
 PMC [pmc.ncbi.nlm.nih.gov]
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